4-Nitropyridine-2,6-dicarboxylic acid

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Choose 4-Nitropyridine-2,6-dicarboxylic acid (95%, CAS 63897-10-9) for MOF synthesis and catalysis R&D. Unlike dipicolinic acid, the 4-nitro substituent lowers pKa to 2.21, enabling controlled deprotonation critical for framework assembly. Its superior water and organic solvent solubility accelerates homogeneous catalysis workflows. The distinct decarboxylation kinetics of the 4-nitro isomer ensure predictable thermal behavior in multi-step syntheses—using the 3-nitro isomer leads to divergent outcomes. Procure exact isomer-specific performance.

Molecular Formula C7H4N2O6
Molecular Weight 212.12 g/mol
CAS No. 63897-10-9
Cat. No. B1591916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropyridine-2,6-dicarboxylic acid
CAS63897-10-9
Molecular FormulaC7H4N2O6
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13)
InChIKeyBMTDAQKFBHYKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9) for Scientific Procurement: Core Properties and Strategic Positioning


4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9), also known as 4-nitrodipicolinic acid, is a heterocyclic organic compound with the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol [1]. This compound is a derivative of pyridine, featuring nitro and carboxylic acid functional groups at the 4 and 2,6 positions, respectively. It is characterized as a yellow crystalline solid with a predicted density of 1.774 g/cm³ and a predicted boiling point of 527.7 °C at 760 mmHg [2]. The compound is notable for its high predicted acidity (pKa = 2.21 ± 0.10) , which is a key differentiator from its non-nitrated parent compound, dipicolinic acid. It is commercially available with a standard purity specification of 95% and requires storage at 2-8°C [2].

4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9): Why Analog Substitution Is Not Viable


4-Nitropyridine-2,6-dicarboxylic acid cannot be considered interchangeable with its close analogs, such as the unsubstituted dipicolinic acid (pyridine-2,6-dicarboxylic acid) or other 4-substituted derivatives, due to the profound electronic and steric influence of the 4-nitro group. This substituent significantly alters the compound's fundamental chemical properties, including its acidity, redox behavior, and ligand field strength, which in turn dictate its performance in key applications like metal-organic framework (MOF) synthesis and catalysis. The specific isomer is also critical; its 3-nitro isomer exhibits different decarboxylation kinetics [1], underscoring that the position of the nitro group is a non-negotiable structural requirement. The following quantitative evidence demonstrates that replacing this compound with a seemingly similar alternative will lead to a different outcome in a scientific or industrial process.

4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9): Quantitative Differentiation and Performance Metrics


Enhanced Acidity of 4-Nitropyridine-2,6-dicarboxylic Acid vs. Parent Dipicolinic Acid

The 4-nitro group significantly increases the acidity of the carboxylic acid moieties compared to the unsubstituted parent compound, dipicolinic acid (DPA). The predicted pKa for 4-nitropyridine-2,6-dicarboxylic acid is 2.21 ± 0.10 . This is lower than the experimentally determined pKa1 values for DPA, which range from 2.15 to 2.37 depending on the method and ionic strength [1]. The enhanced acidity of the target compound influences its speciation in solution and its ability to deprotonate and coordinate to metal centers at different pH levels.

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Contrasting Thermal Stability: Decarboxylation Behavior of 4-Nitropyridine-2,6-dicarboxylic Acid Isomers

The position of the nitro group on the pyridine ring dictates the compound's thermal stability and decomposition pathway. A foundational study by Brown (1954) demonstrated that isomeric nitropyridinecarboxylic acids undergo decarboxylation at distinct rates [1]. The research on the 4-nitro and 3-nitro isomers of pyridine-2,6-dicarboxylic acid showed that their decarboxylation kinetics are not identical. This confirms that the 4-nitro isomer (target compound) is a distinct chemical entity with unique thermal behavior that cannot be predicted or replicated by the 3-nitro isomer.

Organic Synthesis Thermal Stability Reaction Kinetics

Solubility and Solution Behavior Differentiation of 4-Nitropyridine-2,6-dicarboxylic Acid

The presence of the nitro group imparts a distinct solubility profile compared to other 4-substituted analogs. Vendor technical data indicates that 4-nitropyridine-2,6-dicarboxylic acid is soluble in water and organic solvents . In contrast, its 4-hydroxy analog (chelidamic acid) is described as moderately soluble in water (14.3 g/L at 25°C) , while the parent compound, dipicolinic acid, has a lower water solubility of 5 g/L at 20°C . The target compound's higher predicted solubility makes it a more versatile building block for solution-based syntheses compared to its less soluble analogs.

Solution Chemistry Crystallization Process Chemistry

4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Design and Synthesis of pH-Sensitive Metal-Organic Frameworks (MOFs)

The enhanced acidity of 4-nitropyridine-2,6-dicarboxylic acid (pKa 2.21) compared to dipicolinic acid makes it a superior ligand for constructing MOFs where controlled deprotonation is critical. In synthetic protocols where a lower pH is required to initiate framework assembly or to prevent premature precipitation of metal hydroxides, this compound's lower pKa provides a distinct processing advantage . Its tridentate binding capability, common to this class, is coupled with a unique electronic environment that can fine-tune the pore size and chemical affinity of the resulting MOF for applications in gas storage or selective catalysis.

Synthesis of Thermally Stable Organic Intermediates

For chemists developing multi-step syntheses that involve a high-temperature decarboxylation step, the selection of the correct isomer is paramount. The foundational work by Brown (1954) confirms that the 4-nitro isomer has distinct decarboxylation kinetics compared to the 3-nitro isomer [1]. This makes 4-nitropyridine-2,6-dicarboxylic acid the requisite starting material for reaction pathways that are specifically designed to exploit or avoid the particular thermal stability profile of the 4-nitro moiety. Using the incorrect isomer could lead to failed reactions or complex, difficult-to-purify product mixtures.

Development of Homogeneous Catalysts and Solution-Based Processes

The favorable solubility profile of 4-nitropyridine-2,6-dicarboxylic acid, described as soluble in both water and organic solvents , makes it a more practical choice than dipicolinic acid for developing homogeneous catalytic systems. The ability to achieve higher concentrations in solution can accelerate reaction rates and simplify purification workflows . This is particularly relevant for high-throughput experimentation and process chemistry, where reagent solubility is often a limiting factor.

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